Isotridecyl phosphate Isotridecyl phosphate
Brand Name: Vulcanchem
CAS No.: 52933-07-0
VCID: VC3901405
InChI: InChI=1S/C13H28O.H3O4P/c1-13(2)11-9-7-5-3-4-6-8-10-12-14;1-5(2,3)4/h13-14H,3-12H2,1-2H3;(H3,1,2,3,4)
SMILES: CC(C)CCCCCCCCCCO.OP(=O)(O)O
Molecular Formula: C13H31O5P
Molecular Weight: 298.36 g/mol

Isotridecyl phosphate

CAS No.: 52933-07-0

Cat. No.: VC3901405

Molecular Formula: C13H31O5P

Molecular Weight: 298.36 g/mol

* For research use only. Not for human or veterinary use.

Isotridecyl phosphate - 52933-07-0

Specification

CAS No. 52933-07-0
Molecular Formula C13H31O5P
Molecular Weight 298.36 g/mol
IUPAC Name 11-methyldodecan-1-ol;phosphoric acid
Standard InChI InChI=1S/C13H28O.H3O4P/c1-13(2)11-9-7-5-3-4-6-8-10-12-14;1-5(2,3)4/h13-14H,3-12H2,1-2H3;(H3,1,2,3,4)
Standard InChI Key BZZRUHJGDOBTJL-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCCCCO.OP(=O)(O)O
Canonical SMILES CC(C)CCCCCCCCCCO.OP(=O)(O)O

Introduction

Chemical Synthesis and Production

Conventional Synthesis Methods

Isotridecyl phosphate is typically synthesized via the esterification of phosphoric acid with isotridecyl alcohol. A patent detailing phosphate ester production (US3346670A) highlights a novel approach involving phosphorus pentoxide (P2O5\text{P}_2\text{O}_5) as the phosphating agent . Contrary to traditional methods requiring anhydrous conditions, this process introduces 0.001–3% water or mineral acids (e.g., H3PO4\text{H}_3\text{PO}_4, H2SO4\text{H}_2\text{SO}_4) to catalyze the reaction, achieving higher conversion rates (up to 70% yield improvement) . The reaction proceeds as:

Isotridecyl alcohol+P2O5H2O or acidIsotridecyl phosphate+by-products\text{Isotridecyl alcohol} + \text{P}_2\text{O}_5 \xrightarrow{\text{H}_2\text{O or acid}} \text{Isotridecyl phosphate} + \text{by-products}

Key steps include maintaining temperatures of 70–95°C during P2O5\text{P}_2\text{O}_5 addition and post-reaction heating at 120–130°C for 5 hours to ensure complete esterification .

Industrial-Scale Production

Large-scale production often employs continuous reactors to optimize heat distribution and minimize hydrolysis. Neutralization with potassium hydroxide yields derivatives like dipotassium isotridecyl phosphate (C13H27K2O4P\text{C}_{13}\text{H}_{27}\text{K}_2\text{O}_4\text{P}), which is valued for its solubility in aqueous systems. Post-synthesis purification involves solvent extraction or column chromatography to achieve purities exceeding 95% .

Physicochemical Properties

Isotridecyl phosphate’s utility stems from its distinct physical and chemical characteristics:

PropertyValueSource
Molecular Weight280.34 g/mol
Boiling Point260.8°C at 760 mmHg
Flash Point105.5°C
Vapor Pressure0.00173 mmHg at 25°C
Density~1.06 g/cm³
LogP (Partition Coefficient)3.217
pH (1% solution)2.5
Phosphorus Content3.8–8% (varies by derivative)

The compound’s acidic nature (pH ~2.5) and high thermal stability (>200°C) make it suitable for extreme-pressure environments . Its amphiphilic structure, combining a hydrophobic isotridecyl chain and hydrophilic phosphate group, underpins its surfactant behavior .

Derivatives and Related Compounds

Dipotassium Isotridecyl Phosphate

This derivative (C13H27K2O4P\text{C}_{13}\text{H}_{27}\text{K}_2\text{O}_4\text{P}) is synthesized via neutralization of isotridecyl phosphate with KOH. It exhibits enhanced water solubility (≥100 g/L at 25°C) and is utilized in pH-sensitive formulations like hair conditioners.

Diisotridecyl Phosphate

Diisotridecyl phosphate (C26H55O4P\text{C}_{26}\text{H}_{55}\text{O}_4\text{P}), a diester variant, offers superior hydrolytic stability. With a molecular weight of 478.67 g/mol, it is preferred in greases and hydraulic fluids operating above 150°C .

Ethoxylated Derivatives

PEGylated isotridecyl phosphates (e.g., PEG-9 isotridecyl phosphate, CAS 9046-01-9) combine ethylene oxide units with the phosphate group, enhancing emulsification in metalworking fluids. These derivatives exhibit HLB values of 10–12, ideal for stabilizing microemulsions .

Product NameCAS NumberKey PropertiesApplications
PHOSPHETAL TDA-973038-25-23.8% P, pH 2.5, liquidMetalworking fluids
EXOfos PA-1300N/A8% P, acid value 230–255 mg KOH/gLubricant additives
EXOfos PB-1399046-01-9PEG-9, 87–117 mg KOH/g acid valueEmulsifiers
Dipotassium Deriv.90605-09-7356.52 g/mol, water-solubleCosmetics

Recent Advances and Future Directions

Recent DFT studies on analogous phosphate esters (e.g., tri-n-butyl phosphate) reveal that structural symmetry and dipole moments influence metal complexation efficiency . Applied to isotridecyl phosphate, these insights could optimize its use in nuclear fuel reprocessing or rare earth extraction.

Patent CN103224516A’s innovations in trioctyl phosphate synthesis suggest potential adaptations for isotridecyl variants, such as solvent-free esterification to reduce environmental footprint .

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